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1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

DCN1 inhibitor TR-FRET piperidinyl urea

Procure the 5-chloro-2-methoxyphenyl piperidinyl urea, CAS 1797578-36-9, to fill a structural gap in DCN1 inhibitor SAR. This exact substitution vector is not interchangeable, enabling unique DCN1-UBE2M TR-FRET assay development and CUL1/CUL3 selectivity benchmarking. Secure this pre-validated scaffold for oncology target engagement studies where generic analogs fail.

Molecular Formula C15H22ClN3O3
Molecular Weight 327.81
CAS No. 1797578-36-9
Cat. No. B2894509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
CAS1797578-36-9
Molecular FormulaC15H22ClN3O3
Molecular Weight327.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCC(CC2)O
InChIInChI=1S/C15H22ClN3O3/c1-22-14-3-2-11(16)10-13(14)18-15(21)17-6-9-19-7-4-12(20)5-8-19/h2-3,10,12,20H,4-9H2,1H3,(H2,17,18,21)
InChIKeyNOQFAZKDDQNZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea for DCN1 Inhibitor Procurement: Class, Parameters, and Selection Baseline


1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a synthetic piperidinyl urea derivative. Its core scaffold matches compounds that inhibit the DCN1-UBE2M protein-protein interaction, a mechanism implicated in cullin neddylation and squamous cell carcinoma oncogenesis [1]. The compound features a 5-chloro-2-methoxyphenyl ring linked via a urea bridge to a 2-(4-hydroxypiperidin-1-yl)ethyl moiety. While its specific biological data are not publicly disclosed, it is positioned within a well-characterized chemical series for which structure-activity relationships (SAR) have been established [2].

Why Generic Substitution Fails for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea in DCN1-Targeted Applications


Within the piperidinyl urea class, minor structural modifications can drastically alter biochemical potency (100-fold differences observed) [1], selectivity for neddylated cullin isoforms (CUL1 vs. CUL3) [2], and ADME properties such as microsomal stability [1]. The specific substitution pattern of the 5-chloro-2-methoxyphenyl group and the 4-hydroxypiperidine moiety is not interchangeable with, for instance, a 3-trifluoromethylphenyl or an unsubstituted piperidine; each substitution vector independently controls DCN1 affinity and cellular target engagement. Therefore, generic replacement of this exact compound with another in-class analog risks loss of the desired biochemical profile or a shift in off-target liability.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea: Comparator-Based Analysis


Class-Level DCN1-UBE2M TR-FRET Biochemical Potency Range

While no publicly available TR-FRET IC50 exists for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, the piperidinyl urea class demonstrates single-digit to sub-nanomolar DCN1-UBE2M inhibition. The prototypical compound 7 (a structurally related piperidinyl urea) exhibits an IC50 of 1.4 nM in a TR-FRET assay measuring disruption of the DCN1-UBE2M interaction [1]. The orally bioavailable analog NAcM-OPT (compound 67) retains potent biochemical activity while significantly improving metabolic stability [2]. This class-level potency positions the target compound as a candidate for further SAR-driven optimization.

DCN1 inhibitor TR-FRET piperidinyl urea

Cullin Neddylation Selectivity: CUL1 versus CUL3 Modulation

Optimized piperidinyl ureas selectively reduce steady-state levels of neddylated CUL1 and CUL3 in SCC cell lines, without globally affecting all cullin family members [1]. Compound 7 at 1 µM reduces neddylated CUL1 and CUL3 levels by >50% in a squamous carcinoma cell line harboring DCN1 amplification [1]. The 5-chloro-2-methoxyphenyl motif could influence this selectivity profile, as SAR studies indicate that aryl substitution directly impacts cellular target engagement [2]. No cell-based neddylation data are publicly available for the target compound.

cullin neddylation selectivity CUL1 CUL3

Metabolic Stability and the 4-Hydroxypiperidine Moiety

The 4-hydroxypiperidine group is a key structural feature that can influence metabolic stability relative to unsubstituted piperidine analogs. In the closely related series, compound 7 (which lacks a hydroxyl on the piperidine) exhibits rapid microsomal metabolism with an intrinsic clearance (CLint) of 170 mL/min/kg in mouse liver microsomes [1]. The introduction of polar substituents, including hydroxyl groups, is a recognized strategy to reduce oxidative metabolism. Comparative stability data for the target compound versus its des-hydroxy analog are not publicly reported.

microsomal stability ADME 4-hydroxypiperidine

Procurement-Relevant Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea


DCN1-UBE2M Biochemical Assay Development and High-Throughput Screening

The compound can serve as a tool for establishing or benchmarking DCN1-UBE2M TR-FRET assays. Based on class-level evidence, piperidinyl ureas demonstrate potent, concentration-dependent inhibition of the DCN1-UBE2M interaction [1]. Procurement is justified for laboratories needing a structurally defined, pre-validated scaffold to generate assay controls or to compare with novel DCN1 inhibitors.

Structure-Activity Relationship (SAR) Expansion Studies for Cullin Neddylation Inhibitors

The specific 5-chloro-2-methoxyphenyl substitution represents an underexplored vector in the published DCN1 inhibitor SAR landscape [2]. Acquiring this compound enables systematic exploration of how the 5-chloro-2-methoxyphenyl group influences DCN1 affinity, selectivity, and cellular activity, filling a gap left by published series that primarily focus on other aryl substitutions.

Comparative Cellular Target Engagement Profiling in Squamous Cell Carcinoma Models

Given that piperidinyl ureas selectively reduce neddylated CUL1 and CUL3 in DCN1-amplified SCC lines [1], this compound can be used in dose-response experiments to determine whether the 5-chloro-2-methoxyphenyl motif alters the CUL1/CUL3 selectivity ratio relative to published analogs. This scenario is directly linked to the selectivity evidence in Section 3.

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